molecular formula C24H28N2O5 B10995124 methyl N-{[2'-(furan-2-ylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-yl]carbonyl}-beta-alaninate

methyl N-{[2'-(furan-2-ylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-yl]carbonyl}-beta-alaninate

Cat. No.: B10995124
M. Wt: 424.5 g/mol
InChI Key: XVWBFFFXWZHKCG-UHFFFAOYSA-N
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Description

Methyl N-{[2’-(furan-2-ylmethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl]carbonyl}-beta-alaninate is a complex organic compound that features a spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of a furan ring and an isoquinoline moiety within its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of methyl N-{[2’-(furan-2-ylmethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl]carbonyl}-beta-alaninate typically involves multi-step organic reactions. The synthetic route may start with the preparation of the furan-2-ylmethyl intermediate, followed by the formation of the spirocyclic isoquinoline structure. Key reaction conditions include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Methyl N-{[2’-(furan-2-ylmethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl]carbonyl}-beta-alaninate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl groups within the compound can be reduced to corresponding alcohols.

    Substitution: The furan ring and isoquinoline moiety can participate in electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl N-{[2’-(furan-2-ylmethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl]carbonyl}-beta-alaninate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl N-{[2’-(furan-2-ylmethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl]carbonyl}-beta-alaninate involves its interaction with molecular targets such as enzymes and receptors. The furan and isoquinoline moieties can bind to active sites of enzymes, inhibiting their activity or modulating their function. The compound may also interact with cellular pathways, affecting signal transduction and gene expression.

Comparison with Similar Compounds

Similar compounds to methyl N-{[2’-(furan-2-ylmethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl]carbonyl}-beta-alaninate include:

    Furan derivatives: Compounds like furan-2-carboxylic acid and furan-2-ylmethylamine share the furan ring structure.

    Isoquinoline derivatives: Compounds such as isoquinoline-1-carboxylic acid and isoquinoline-3-carboxamide have similar isoquinoline moieties. The uniqueness of methyl N-{[2’-(furan-2-ylmethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl]carbonyl}-beta-alaninate lies in its spirocyclic structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C24H28N2O5

Molecular Weight

424.5 g/mol

IUPAC Name

methyl 3-[[2-(furan-2-ylmethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carbonyl]amino]propanoate

InChI

InChI=1S/C24H28N2O5/c1-30-20(27)11-14-25-22(28)21-18-9-3-4-10-19(18)23(29)26(16-17-8-7-15-31-17)24(21)12-5-2-6-13-24/h3-4,7-10,15,21H,2,5-6,11-14,16H2,1H3,(H,25,28)

InChI Key

XVWBFFFXWZHKCG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCCC3)CC4=CC=CO4

Origin of Product

United States

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